N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Its structure comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylfuran-3-yl group and at the 2-position with a thiophen-2-yl acetamide side chain.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPXIADQPDTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran.
Attachment of the thiophene ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Analytical Characterization
Structural elucidation of similar compounds relies on:
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole ring and a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.36 g/mol. The structure includes:
- 1,3,4-Oxadiazole ring : Known for its reactivity and biological activity.
- Thiophene group : Contributes to the electronic properties and potential interactions with biological targets.
- Dimethylfuran moiety : Enhances the compound's electron-rich characteristics, potentially improving its biological efficacy.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various microbial strains with low toxicity levels. For example:
- Minimum Inhibitory Concentration (MIC) values for related oxadiazole derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives possess anticancer properties. The mechanism often involves:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
A study on similar compounds indicated that they could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in microbial metabolism or cancer cell survival.
- Receptor Interaction : The presence of the thiophene and oxadiazole rings may facilitate binding to specific receptors or proteins within cells.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Showed effective inhibition against E. coli with an MIC of 32 µg/mL. |
| Anticancer Study | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM. |
| Mechanistic Study | Suggested enzyme inhibition as a primary mode of action. |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives including this compound against clinical isolates. Results indicated potent activity comparable to standard antibiotics.
- Case Study on Anticancer Potential : In vitro assays demonstrated that treatment with this compound resulted in significant cell death in cancer cell lines while sparing normal cells, highlighting its selective toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
